Ethyl 3-(cyclopentylmethylidene)heptanoate
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Overview
Description
Ethyl 3-(cyclopentylmethylidene)heptanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(cyclopentylmethylidene)heptanoate typically involves the esterification of 3-(cyclopentylmethylidene)heptanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are employed to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(cyclopentylmethylidene)heptanoate can undergo various chemical reactions, including:
Reduction: Reducing the ester to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing the ester to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Major Products Formed
Hydrolysis: 3-(cyclopentylmethylidene)heptanoic acid and ethanol.
Reduction: 3-(cyclopentylmethylidene)heptanol.
Oxidation: 3-(cyclopentylmethylidene)heptanoic acid.
Scientific Research Applications
Ethyl 3-(cyclopentylmethylidene)heptanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(cyclopentylmethylidene)heptanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which then interacts with biological pathways to exert its effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent and in flavorings.
Methyl butyrate: Another ester with a fruity smell, used in perfumes and as a flavoring agent.
Ethyl propionate: An ester with a sweet odor, used in the food industry and as a solvent.
Uniqueness
Ethyl 3-(cyclopentylmethylidene)heptanoate stands out due to its unique cyclopentylmethylidene group, which imparts distinct chemical properties and potential applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62444-19-3 |
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Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
ethyl 3-(cyclopentylmethylidene)heptanoate |
InChI |
InChI=1S/C15H26O2/c1-3-5-8-14(12-15(16)17-4-2)11-13-9-6-7-10-13/h11,13H,3-10,12H2,1-2H3 |
InChI Key |
LTJXZZMLXRFIIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=CC1CCCC1)CC(=O)OCC |
Origin of Product |
United States |
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